DIBORANE
Description
Structure
2D Structure
Properties
CAS No. |
14452-61-0 |
|---|---|
Molecular Formula |
B2 |
Molecular Weight |
21.63 g/mol |
IUPAC Name |
boranylidyneborane |
InChI |
InChI=1S/B2/c1-2 |
InChI Key |
ZOCHARZZJNPSEU-UHFFFAOYSA-N |
SMILES |
B#B |
Canonical SMILES |
B#B |
Origin of Product |
United States |
Historical Perspectives and Foundational Studies of Diborane Chemistry
Early Discoveries and Isolation Methodologies
Diborane was first synthesized in the 19th century through the hydrolysis of metal borides, although it was not thoroughly analyzed at that time. wikipedia.orgslideshare.netborates.today The major pioneering work in boron hydride chemistry, including the development of methods for synthesizing and handling these highly reactive, volatile, and often toxic compounds, was undertaken by Alfred Stock from 1912 to 1936. wikipedia.orgborates.today Stock's research was crucial in establishing techniques for the separation and purification of boron hydrides, which were challenging due to their reactivity and flammability in air. chemeurope.com He developed high-vacuum manifolds for this purpose around 1912. chemeurope.com
Later, during World War II, the interest in volatile uranium compounds for isotope separation led to further research into this compound synthesis. wikipedia.orgpierrelaszlo.comnobelprize.org H. I. Schlesinger's laboratory at the University of Chicago was one of the few places that prepared this compound, albeit in small quantities. nobelprize.orgwikipedia.org The need for larger amounts for the synthesis of uranium(IV) borohydride (B1222165), U(BH₄)₄, prompted the exploration of more practical routes. nobelprize.orgwidener.edu This led to the discovery of the alkali metal hydride route, specifically the reaction of lithium hydride with boron trifluoride in ethyl ether solution, which provided a more efficient synthesis of this compound. nobelprize.orgwidener.edu
Several methods for preparing this compound have been developed, including the reaction of boron trifluoride with lithium aluminum hydride or the oxidation of sodium borohydride with iodine. slideshare.netslideshare.net
Evolution of Structural Understanding of this compound
The structure of this compound posed a significant puzzle for chemists, challenging conventional bonding theories.
Initially, based on typical bonding rules, an ethane-like structure (H₃B-BH₃) was proposed for this compound (B₂H₆). wikipedia.orgborates.todaypierrelaszlo.com Early electron diffraction measurements by S. H. Bauer seemed to support this ethane-like structure. wikipedia.orgborates.todaypierrelaszlo.com However, this proposed structure was inconsistent with some experimental evidence. pierrelaszlo.com The formula B₂H₆ presented a major conundrum that challenged the prevailing covalent-bonding theory, particularly the electronic theory of G. N. Lewis, as it appeared to be electron-deficient if only two-center two-electron bonds were considered. wikipedia.orgnobelprize.orgallen.in This apparent electron deficiency meant there were not enough valence electrons to form a conventional electron-pair bond between every pair of adjacent atoms. vedantu.combritannica.com
Alfred Stock, beyond his work on synthesis and handling, was the first to propose an ethane-like structure for this compound. wikipedia.orgborates.today
H. I. Schlesinger, working at the University of Chicago, was deeply interested in the structure of this compound, partly due to its relevance to the Manhattan Project. pierrelaszlo.com His laboratory was one of the few capable of preparing this compound in the early 1940s. nobelprize.orgwikipedia.org Although initially influenced by the ethane-like structure proposed by others, Schlesinger and A. B. Burg's classic review in the early 1940s detailed the 'bridged D₂h structure', even if they didn't explicitly discuss 3-center 2-electron bonding at that time, partly due to differing opinions with Linus Pauling. wikipedia.orgborates.today Schlesinger's work, often in collaboration with Anton B. Burg, contributed significantly to understanding the reactions of this compound, hoping this would help resolve the structural problem. nobelprize.org Their discovery of the reaction between carbon monoxide and this compound to produce borane-carbonyl, H₃BCO, also fueled discussions about bonding in these compounds. nobelprize.org
Herbert C. Brown, as a doctoral student and later research assistant in Schlesinger's laboratory at the University of Chicago, also studied the reactions of this compound. nobelprize.orgwikipedia.orggangalib.org His early research focused on the reactions of this compound with organic compounds containing carbonyl groups, such as aldehydes and ketones. nobelprize.orgwikipedia.orgwidener.edu This work, initially receiving little interest due to the rarity of this compound, later became foundational to his Nobel Prize-winning research on hydroboration. wikipedia.orgwidener.edubris.ac.ukmsu.edunationalmedals.org Brown's research was significantly impacted by the need to find a more practical route to this compound during the war effort, leading to the discovery of the alkali metal hydride synthesis. nobelprize.orgwidener.edu
The currently accepted "banana bond" structure of this compound, featuring two boron atoms connected by two bridging hydrogen atoms, was published by H. Christopher Longuet-Higgins and R. P. Bell in the 1940s. slideshare.netborates.todayslideshare.net
The challenging structure and bonding of boranes, including this compound, ultimately led to Nobel Prize recognition for key researchers in the field. William N. Lipscomb was awarded the Nobel Prize in Chemistry in 1976 for his studies on the structure of boranes, which illuminated problems of chemical bonding. wikipedia.orgborates.todaypierrelaszlo.comslideshare.netnobelprize.orgchemteam.infowikipedia.orgbritannica.comnobelprize.org Lipscomb's work in the 1950s utilized X-ray crystallography to confirm the molecular structure of boranes and develop theories to explain their bonding. wikipedia.orgslideshare.netborates.todaywikipedia.orgbritannica.com He showed how a pair of electrons could be shared by three atoms, a concept crucial to understanding the bonding in electron-deficient compounds like boranes. britannica.com This three-center two-electron bond is a hallmark of the this compound structure. britannica.comchemteam.infowikipedia.org His research provided a reasonable basis for a theory of chemical bonding different from that typical in carbon chemistry and led to an understanding of the polyhedral nature of these compounds. nobelprize.org
Herbert C. Brown, who had earlier worked on this compound reactions, shared the Nobel Prize in Chemistry in 1979 for his work with organoboranes, specifically the development of the hydroboration reaction. wikipedia.orgbris.ac.ukmsu.edunationalmedals.orgchemteam.info This reaction, involving the addition of this compound (or related boranes) to alkenes, became a significant tool in organic synthesis, providing a new method for adding water across C=C double bonds with anti-Markovnikov selectivity. widener.edugangalib.orgbris.ac.ukmsu.edu Brown's work, stemming from his earlier studies on this compound, demonstrated the synthetic utility of boron compounds and significantly expanded the scope of organic chemistry. msu.edunationalmedals.orgpageplace.de
The research on boranes, recognized by these Nobel Prizes, fundamentally changed the understanding of chemical bonding beyond the traditional two-center two-electron covalent bond and opened up new avenues in both inorganic and organic chemistry. pierrelaszlo.comnobelprize.orgbritannica.comnobelprize.orgpageplace.deamazon.com
Advanced Molecular Architecture and Bonding Theory of Diborane
D₂h Point Group Symmetry and Bridging Hydrogen Framework
The structure of diborane is characterized by a D₂h point group symmetry. wikipedia.orgscribd.comchemtube3d.com This geometry features two boron atoms and four terminal hydrogen atoms lying in the same plane. lscollege.ac.invaia.com Two additional hydrogen atoms bridge the two boron atoms, positioned above and below this plane. wikipedia.orglscollege.ac.invaia.com This arrangement forms a central B₂(μ-H)₂ core, where 'μ' indicates bridging. The four terminal B-H bonds are distinct from the two bridging B-H-B bonds. wikipedia.org Experimental studies, including electron diffraction and spectroscopic methods like infrared and Raman spectroscopy, have confirmed this hydrogen-bridged structure. libretexts.orglscollege.ac.inelementalchemistry.in The difference in the nature of the terminal and bridging hydrogen atoms is also supported by chemical evidence, such as methylation reactions where only the terminal hydrogens are replaced. elementalchemistry.in
The bond lengths in this compound provide further insight into its structure. The terminal B-H bond lengths are typically shorter than the bridging B-H bond lengths. wikipedia.orglscollege.ac.inelementalchemistry.ingdckulgam.edu.in For instance, reported values for terminal B-H bonds are around 1.19 Å, while bridging B-H bonds are approximately 1.33 Å. wikipedia.orglscollege.ac.inelementalchemistry.ingdckulgam.edu.in This difference in bond length is indicative of the relative strengths of these bonds, with the bridging bonds being weaker. wikipedia.orggdckulgam.edu.in Vibrational spectroscopy data, showing different absorption frequencies for terminal (≈2500 cm⁻¹) and bridging (≈2100 cm⁻¹) B-H stretches, further supports this distinction. wikipedia.orggdckulgam.edu.in
Here is a table summarizing typical bond lengths and angles in this compound:
| Bond Type | Bond Length (Å) |
| Terminal B-H | 1.19 wikipedia.orglscollege.ac.inelementalchemistry.in |
| Bridging B-H | 1.33 wikipedia.orglscollege.ac.inelementalchemistry.in |
| B-B (in bridge) | 1.77 lscollege.ac.inelementalchemistry.in |
| Bond Angle | Angle (°) |
| Terminal H-B-H | 122 lscollege.ac.in |
| Bridging B-H-B | 100 lscollege.ac.in |
| Bridging H-B-Bridging H | 97 lscollege.ac.in |
Reassessment of "Electron-Deficient" Paradigm to Electron-Precise Description
Traditionally, this compound was often labeled as "electron-deficient". wikipedia.orgallen.inlibretexts.orglscollege.ac.indoubtnut.comsocratic.orgbrainly.in This description arose from a simple valence electron count based on the assumption of only conventional 2c-2e bonds. With 12 valence electrons (three from each boron and one from each hydrogen), it appears there are not enough electrons to form a standard 2c-2e bond between every adjacent pair of atoms and satisfy the octet rule for boron. wikipedia.orglibretexts.orgshaalaa.comdoubtnut.comumb.edu If one were to attempt to draw a Lewis structure with only 2c-2e bonds, each boron atom would only have six valence electrons, failing to achieve a complete octet. wordpress.com
However, a more accurate description using the concept of multi-center bonding, specifically 3c-2e bonds, reveals that this compound is in fact electron-precise. wikipedia.org In this model, the available valence electrons are precisely sufficient to fill the bonding molecular orbitals, leading to a stable structure. wikipedia.orgwikipedia.org While the term "electron-deficient" is still sometimes used in introductory contexts to highlight the departure from simple Lewis structures and the presence of multi-center bonds, the molecular orbital picture provides a more complete and accurate representation of the electron distribution and bonding, demonstrating that the molecule achieves stability through the filling of all bonding orbitals. wikipedia.orgvaia.comwikipedia.orgreddit.com
Molecular Orbital Theory Description of this compound Bonding
Molecular Orbital (MO) theory provides a comprehensive explanation for the bonding in this compound, particularly the nature of the bridging hydrogen bonds. wikipedia.orgallen.invaia.comwikipedia.orgelementalchemistry.ingdckulgam.edu.inucla.eduyoutube.com Instead of localized electron pairs between two atoms, MO theory describes electrons occupying orbitals that are delocalized over the entire molecule or significant portions of it. vaia.com
The MO description of this compound involves the combination of atomic orbitals from the boron and hydrogen atoms to form molecular orbitals. vaia.comelementalchemistry.inucla.edu This approach effectively accounts for both the terminal and bridging bonds. vaia.comucla.edu
Two-Center Two-Electron (2c-2e) Terminal B-H Bonds
The four terminal B-H bonds in this compound are described as conventional two-center two-electron (2c-2e) covalent bonds. wikipedia.orglscollege.ac.invaia.comshaalaa.comelementalchemistry.ingdckulgam.edu.inumb.eduucla.eduunacademy.comcollegedunia.com In these bonds, each boron atom forms two sigma bonds with two terminal hydrogen atoms. elementalchemistry.insocratic.orgucla.eduunacademy.com These bonds are formed by the overlap of a hybrid orbital from the boron atom (approximately sp³ hybridized, as discussed in Section 2.4) and the 1s atomic orbital of the terminal hydrogen atom, with two electrons shared between the two nuclei. shaalaa.comelementalchemistry.inucla.eduyoutube.com These terminal bonds are stronger and shorter than the bridging bonds. wikipedia.orglscollege.ac.inwikipedia.orggdckulgam.edu.inunacademy.com
Three-Center Two-Electron (3c-2e) Bridging B-H-B Bonds
The unique feature of this compound's bonding lies in the two bridging B-H-B bonds. wikipedia.orglibretexts.orglscollege.ac.invaia.comwikipedia.orgshaalaa.comgdckulgam.edu.inbrainly.inumb.eduucla.eduyoutube.comunacademy.comcollegedunia.combritannica.com These are examples of three-center two-electron (3c-2e) bonds. libretexts.orglscollege.ac.invaia.comwikipedia.orgshaalaa.comgdckulgam.edu.inbrainly.inumb.eduucla.educollegedunia.combritannica.com In each bridging bond, two boron atoms and one bridging hydrogen atom share a single pair of electrons. vaia.comwikipedia.orgsocratic.orgbrainly.inucla.eduunacademy.com This means that two electrons are delocalized over the three atomic centers (two borons and one hydrogen). wikipedia.org
According to MO theory, the formation of a 3c-2e B-H-B bond involves the combination of three atomic orbitals: an atomic orbital from the bridging hydrogen (1s orbital) and one hybrid orbital from each of the two boron atoms. wikipedia.orgelementalchemistry.inucla.eduyoutube.comtardigrade.in These three atomic orbitals combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding molecular orbital. wikipedia.orgucla.eduyoutube.com The two electrons available for this bond occupy the lowest energy bonding molecular orbital, which is delocalized across the three atoms, providing a net bonding interaction that holds the B-H-B bridge together. wikipedia.orgucla.eduyoutube.com
"Banana Bond" Conceptualization and Delocalized Electron Density
The 3c-2e bridging bonds in this compound are often referred to informally as "banana bonds" due to their characteristic bent shape. allen.inlibretexts.orgvaia.comwikipedia.orgvaia.comgdckulgam.edu.inwordpress.comucla.eduunacademy.comtardigrade.inquora.com This terminology highlights the curved nature of the electron density distribution in these bonds, which is concentrated in the region between the three nuclei rather than directly along the internuclear axes. wordpress.com
The concept of banana bonds emphasizes the delocalized nature of the electron density in the bridging B-H-B region. allen.inlibretexts.orgvaia.comwikipedia.orgyoutube.com Unlike a standard covalent bond where electron density is primarily concentrated between two atoms, in a banana bond, the electron density is spread out over the three atoms involved in the bridge. wikipedia.org This delocalization contributes to the stability of the this compound molecule by allowing the boron atoms to achieve a more complete valence shell electron configuration than would be possible with only 2c-2e bonds. vaia.comwikipedia.orgwordpress.comreddit.com
Hybridization of Boron Atoms in this compound
Each boron atom in this compound is typically described as undergoing approximate sp³ hybridization. allen.inshaalaa.comelementalchemistry.inucla.eduyoutube.comunacademy.comtardigrade.inquora.comdoubtnut.comdoubtnut.comunacademy.comeduncle.com Although the geometry around the boron atoms is not perfectly tetrahedral due to the presence of both terminal and bridging hydrogens, the concept of sp³ hybridization is useful in understanding the atomic orbitals involved in bonding. elementalchemistry.inyoutube.comunacademy.com
In this model, each boron atom utilizes four sp³ hybrid orbitals. shaalaa.comelementalchemistry.inucla.eduunacademy.comtardigrade.in Two of these hybrid orbitals are used to form the two conventional 2c-2e sigma bonds with the terminal hydrogen atoms. shaalaa.comelementalchemistry.inucla.eduyoutube.com The remaining two sp³ hybrid orbitals on each boron atom participate in the formation of the two bridging 3c-2e bonds. shaalaa.comelementalchemistry.inucla.eduyoutube.comunacademy.comtardigrade.in One of these remaining hybrid orbitals on each boron contains a single electron, while the other is empty. shaalaa.comucla.edutardigrade.in The 3c-2e bond is formed by the overlap of a singly occupied sp³ hybrid orbital from one boron, the 1s orbital of the bridging hydrogen, and an empty sp³ hybrid orbital from the other boron. shaalaa.comelementalchemistry.insocratic.orgucla.edu This combination of orbitals allows for the delocalization of the two electrons across the three centers. wikipedia.orgucla.eduyoutube.com
While hybridization is a theoretical model, the sp³ description for boron in this compound is consistent with the observed geometry and bonding, providing a framework to understand the directional properties of the orbitals involved in both the terminal and bridging bonds. elementalchemistry.inyoutube.comunacademy.comdoubtnut.comunacademy.comeduncle.com
Isoelectronic Relationships with Other Molecular Species
This compound (B₂H₆) is a notable example of an electron-deficient compound, exhibiting bonding characteristics that differ significantly from those found in simple hydrocarbons like ethane (B1197151) (C₂H₆). Despite having the same number of valence electrons (12 electrons: 2x3 for B + 6x1 for H), this compound adopts a unique bridged structure, whereas ethane features a classic structure with two-center, two-electron (2c-2e) bonds. quora.comscribd.com This difference in bonding arises because this compound has only twelve valence electrons available for bonding, while a hypothetical ethane-like structure for B₂H₆ would require fourteen valence electrons to form seven 2c-2e bonds. quora.comscribd.com
The electronic structure of this compound is often compared to that of the ethane dication (C₂H₆²⁺). gdckulgam.edu.inwikipedia.org Both species are isoelectronic, meaning they possess the same total number of electrons. While this compound is a neutral molecule, C₂H₆²⁺ is a dication formally derived from the diprotonation of ethene (C₂H₄). gdckulgam.edu.inwikipedia.org This isoelectronic relationship provides valuable insights into the unusual bonding in this compound.
This compound's structure features four terminal hydrogen atoms bonded to the boron atoms via conventional 2c-2e covalent bonds, and two bridging hydrogen atoms that connect the two boron centers. gdckulgam.edu.inwikipedia.orgvedantu.com The bonding in the B-H-B bridges involves two electrons delocalized across three atoms (two boron atoms and one bridging hydrogen), forming what are known as three-center, two-electron (3c-2e) bonds, or "banana bonds". scribd.comgdckulgam.edu.inwikipedia.orgvedantu.com These 3c-2e bonds are weaker and longer than the terminal B-H bonds. gdckulgam.edu.inwikipedia.orgvedantu.com The lengths of the B-Hbridge bonds are approximately 1.33 Å, while the B-Hterminal bonds are shorter at around 1.19 Å. gdckulgam.edu.inwikipedia.orgvedantu.com
In contrast, the ethane molecule (C₂H₆) consists entirely of 2c-2e sigma bonds: one C-C bond and six C-H bonds. Each carbon atom in ethane is sp³-hybridized, and the molecule has a staggered conformation with D₃d symmetry. vaia.com All bonding orbitals in ethane are filled with paired electrons, contributing to its stability. vaia.com
The isoelectronic ethane dication (C₂H₆²⁺) is proposed to have a structure analogous to this compound, featuring bridging hydrogens. gdckulgam.edu.inwikipedia.orgresearchgate.net This structural similarity in isoelectronic species underscores the role of electron count and the need for alternative bonding schemes, such as 3c-2e bonds, when there are insufficient electrons to form classical 2c-2e bonds between all adjacent atoms. Theoretical studies, including ab initio calculations, have explored the structures and stabilities of species like C₂H₆²⁺ in comparison to this compound, highlighting the shared electronic and structural principles arising from their isoelectronic nature. researchgate.nettandfonline.com
The comparison between this compound and C₂H₆²⁺ is a classic example used to illustrate the concept of multicenter bonding in electron-deficient systems. It demonstrates that the "banana bond" structure observed in this compound is not unique to boron hydrides but can occur in other isoelectronic species when dictated by the valence electron count.
| Compound | Formula | Total Valence Electrons | Bonding Description | Structure Type |
| This compound | B₂H₆ | 12 | Four 2c-2e B-Hterminal, Two 3c-2e B-H-B bridge bonds | Bridged (D₂h symmetry) |
| Ethane | C₂H₆ | 14 | Seven 2c-2e bonds (one C-C, six C-H) | Ethane (D₃d symmetry) |
| Ethane Dication | C₂H₆²⁺ | 12 | Proposed to involve bridging hydrogens | Proposed Bridged |
Note: The table above provides a simplified comparison focusing on the valence electron count and general bonding types relevant to the isoelectronic relationship.
While ethane is significantly more stable and less reactive than this compound, the instability and high reactivity of this compound are attributed to its electron-deficient nature and the weaker 3c-2e bonds compared to the robust 2c-2e bonds in ethane. vaia.com The study of isoelectronic species like C₂H₆²⁺ helps in understanding the fundamental principles governing bonding in molecules that deviate from the standard Lewis octet rule and exhibit multicenter bonding.
Mechanistic Investigations and Reactivity Patterns of Diborane
Hydroboration Reactions: Mechanism, Scope, and Stereoselectivity
Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. Diborane, or more commonly its adducts like , serves as a key reagent for this transformation. The reaction is crucial for the synthesis of organoboranes, which are versatile synthetic intermediates. umich.eduwikipedia.orgias.ac.in
The hydroboration of alkenes with borane (B79455) typically proceeds through a concerted, four-membered transition state. jove.comslideshare.netslideshare.netscielo.org.bo In this transition state, the B-H bond adds across the (\pi) bond of the alkene simultaneously. The boron atom, acting as a Lewis acid, interacts with the electron-rich alkene, while a hydrogen atom is transferred to an adjacent carbon. jove.comslideshare.netlibretexts.org This concerted nature dictates the stereochemical outcome of the reaction.
Hydroboration is highly stereoselective, exhibiting syn addition. wikipedia.orgjove.comslideshare.netslideshare.netscielo.org.bolibretexts.orgmasterorganicchemistry.comlscollege.ac.in This means that the hydrogen atom and the boron-containing group add to the same face of the alkene double bond. This syn addition leads to cis stereochemistry in cyclic systems. libretexts.org The stereochemistry established during the hydroboration step is typically retained during the subsequent oxidation of the organoborane to the corresponding alcohol. wikipedia.orgias.ac.inmasterorganicchemistry.comlscollege.ac.in
The scope of hydroboration is broad, applicable to a wide range of alkenes and alkynes. While this compound itself can be used, substituted boranes like disiamylborane (B86530) and 9-BBN are often employed, particularly for alkynes, due to their increased steric hindrance and improved selectivity. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
Regioselectivity and Anti-Markovnikov Addition
A defining characteristic of hydroboration is its regioselectivity, which is predominantly anti-Markovnikov. wikipedia.orgias.ac.injove.comlibretexts.orgmasterorganicchemistry.comlscollege.ac.inmasterorganicchemistry.com This means that the boron atom preferentially attaches to the less substituted carbon atom of the alkene, and the hydrogen atom attaches to the more substituted carbon. jove.comlibretexts.org
This observed regioselectivity is a result of a combination of steric and electronic factors. umich.edujove.comscielo.org.bo Sterically, the larger boron-containing group preferentially adds to the less hindered carbon to minimize unfavorable steric interactions in the transition state. umich.edujove.comscielo.org.bo Electronically, while a partial positive charge can develop on either carbon in the transition state, the transition state where the partial positive charge is on the more substituted carbon is more stable. jove.com For this to occur, the boron atom, which bears a partial negative charge due to the polarity of the B-H bond (H is more electronegative than B), must add to the less substituted carbon, while the partially positive hydrogen adds to the more substituted carbon. masterorganicchemistry.com This electronic effect complements the steric preference, reinforcing the anti-Markovnikov addition. umich.edu
While this compound shows good regioselectivity (e.g., 94% for 1-hexene), this can be enhanced by using modified hydroboration reagents with greater steric bulk. scielo.org.boredalyc.org
Formation of Organoboranes as Synthetic Intermediates
The primary products of hydroboration are organoboranes, compounds containing carbon-boron bonds. These organoboranes are rarely isolated but are instead utilized as highly versatile intermediates in various synthetic transformations. wikipedia.orgias.ac.inslideshare.netlibretexts.org The key to their utility lies in the ability to readily convert the carbon-boron bond into a bond between carbon and other elements under mild conditions, often with retention of stereochemistry. ias.ac.in
One of the most common transformations is the oxidation of organoboranes, typically with hydrogen peroxide in the presence of a base, to yield alcohols. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This oxidation occurs with complete retention of the stereochemistry at the carbon atom that was bonded to boron. wikipedia.orgias.ac.inmasterorganicchemistry.comlscollege.ac.in This allows for the stereoselective synthesis of alcohols with anti-Markovnikov regiochemistry, a complementary outcome to traditional acid-catalyzed hydration reactions. wikipedia.orgmasterorganicchemistry.com
Organoboranes can also be transformed into other functional groups, such as carbonyl compounds (aldehydes and ketones) through reaction with oxidizing agents, or amines through reaction with nitrogen-based reagents. slideshare.netslideshare.netmasterorganicchemistry.com The ability to transfer the alkyl group from boron to other atoms with retention of stereochemistry makes organoboranes invaluable for constructing complex molecules, including the synthesis of optically active compounds. ias.ac.in
Interactive Table: Regioselectivity of Hydroboration with Different Boranes
| Alkene Substrate | Borane Reagent | Regioselectivity (% Boron at Less Substituted Carbon) | Source |
| 1-Hexene | This compound | 94% | scielo.org.boredalyc.org |
| 1-Hexene | 9-BBN | 99.9% | scielo.org.bo |
| 2-methyl-1-propene | BH3 | Preferred at less substituted carbon | scielo.org.boredalyc.org |
Reactions with Lewis Bases: Adduct Formation and Subsequent Transformations
This compound is a strong Lewis acid due to the electron deficiency at the boron atoms. It readily reacts with Lewis bases to form adducts, where the Lewis base donates an electron pair to a boron atom. gdckulgam.edu.invedantu.comquora.com This adduct formation often leads to the cleavage of the bridging hydrogen bonds in this compound, yielding two (\text{BH}_3\cdot\text{L}) adducts (where L is the Lewis base). vedantu.com These adducts are often more stable and easier to handle than free this compound and serve as convenient sources of borane for various reactions. americanelements.comcenmed.comorganic-chemistry.org
The nature of the Lewis base and the reaction conditions can influence the type of adduct formed and subsequent transformations.
Reaction with Ammonia (B1221849): Pathway to Borazine (B1220974) and Diammoniate of this compound
The reaction of this compound with ammonia is a classic example of Lewis acid-base chemistry involving boron. The outcome is highly dependent on the reaction temperature.
At low temperatures, the reaction primarily yields the diammoniate of this compound, . acs.orgwikipedia.orgquora.comsigmaaldrich.com This ionic compound is formed through an unsymmetrical cleavage of this compound, where one (\text{BH}_3) unit accepts two ammonia molecules and the other accepts a hydride from the bridging hydrogens. acs.orgwikipedia.org Experimental and computational studies have identified ammonia this compound () as a key intermediate in the formation of the diammoniate of this compound. acs.orgnih.gov Dihydrogen bonds between intermediates can accelerate the formation of the diammoniate. acs.orgnih.gov
At higher temperatures (typically 180-190°C), the reaction between this compound and ammonia leads to the formation of borazine (), an inorganic analog of benzene, along with the release of hydrogen gas. quora.comwikipedia.orgcharchem.org This reaction involves a more complex pathway, likely proceeding through intermediate aminoboranes. quora.com
Interactive Table: Products of this compound-Ammonia Reaction vs. Temperature
| Temperature Range | Major Product | Formula | Source |
| Low Temperature | Diammoniate of this compound | acs.orgwikipedia.orgquora.comsigmaaldrich.com | |
| High Temperature | Borazine | quora.comwikipedia.orgcharchem.org |
Reactions with Phosphines: Kinetic and Mechanistic Studies
This compound also reacts with phosphines, which are Lewis bases, to form adducts. These reactions have been subject to kinetic and mechanistic investigations. The homogeneous gas phase reaction between this compound and phosphine (B1218219) at 0°C yields a solid product with the composition . aip.org
Kinetic studies of the reaction between this compound and phosphine have shown that when either reactant is in appreciable excess, the reaction rate follows a pseudo first-order equation. aip.org This observation is consistent with a rate-controlling step involving the reaction of this compound with phosphine to initially form and . aip.org The then reacts further with phosphine, and the adduct rapidly condenses to a solid. aip.org The activation energy for the rate-controlling step has been determined experimentally. aip.org
Lewis bases, including phosphines, can influence the reactivity of This compound(4) (B1213185) compounds, and mechanistic studies have explored how electronic effects can override steric hindrance in the addition of Lewis bases to these species. researchgate.netnih.gov
Chemoselective Reduction Reactions
This compound is a powerful reducing agent and is particularly useful for the chemoselective reduction of various functional groups. Its electrophilic nature dictates its reactivity, which is often complementary to that of nucleophilic reducing agents like metal hydrides (e.g., sodium borohydride (B1222165), lithium aluminum hydride). researchgate.net
This compound readily reduces carboxylic acids to primary alcohols. gdckulgam.edu.in This is a significant transformation as carboxylic acids are generally resistant to reduction by milder reducing agents like sodium borohydride.
This compound can also reduce aldehydes and ketones, often with exceptional ease, even at low temperatures. researchgate.net However, its reactivity allows for chemoselective reductions in the presence of other reducible functional groups. For example, this compound on silica (B1680970) gel, in the presence of sodium bisulfite, has been shown to selectively reduce the less reactive carbonyl group in a mixture of carbonyl compounds. cdnsciencepub.com This selectivity is achieved by forming a bisulfite adduct with the more reactive carbonyl group, effectively protecting it from reduction by this compound. cdnsciencepub.com
The chemoselectivity of borane-based reagents can be further tuned by forming adducts with various Lewis bases or by using substituted boranes. organic-chemistry.orgresearchgate.netorganic-chemistry.org These modifications can alter the electrophilicity and steric properties of the boron center, influencing which functional groups are preferentially reduced. For instance, dichloroborane-dimethyl sulfide (B99878) has been identified as a suitable reagent for the chemoselective reduction of organyl azides to the corresponding amines. researchgate.net
Recent research has also explored borane-catalyzed chemoselective reductions, such as the reduction and hydrofunctionalization of enones, highlighting the ongoing development of borane-based methodologies in selective synthesis. organic-chemistry.org
Interactive Table: Examples of Chemoselective Reductions with this compound/Boranes
| Functional Group Reduced | Functional Group Present (Not Reduced) | Borane Reagent / Conditions | Observed Selectivity | Source |
| Carboxylic Acids | - | This compound | Reduction to primary alcohols | gdckulgam.edu.in |
| Less Reactive Carbonyl | More Reactive Carbonyl | This compound on silica gel with sodium bisulfite | Selective reduction of less reactive carbonyl (e.g., ketone in presence of aldehyde) | cdnsciencepub.com |
| Organyl Azides | Esters, halides, nitriles, nitro groups | Dichloroborane-dimethyl sulfide | Reduction to amines | researchgate.net |
| Enones (Alkene part) | Ketone part | Borane catalyst | Selective reduction of the alkene double bond via 1,4-hydroboration | organic-chemistry.org |
Reduction of Carboxylic Acids to Alcohols
This compound is an effective reducing agent for converting carboxylic acids into primary alcohols. wikipedia.orgkhanacademy.orgchemistrysteps.comlibretexts.org This transformation is particularly useful because this compound exhibits selectivity, often reducing carboxylic acids in the presence of other functional groups like ketones, which are less reactive towards this compound. khanacademy.org
Compared to other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), this compound (or borane-THF complex) offers a valuable alternative, especially when selective reduction of carboxylic acids is required in molecules containing other reducible functional groups. khanacademy.orglibretexts.org Sodium borohydride, for instance, is generally not strong enough to reduce carboxylic acids directly. khanacademy.orgchemistrysteps.com
Differential Reactivity Towards Carbonyl Compounds
This compound exhibits differential reactivity towards various carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids. wikipedia.orgallen.inmsu.edu While it readily reduces carboxylic acids, its reactivity towards aldehydes and ketones is generally slower or requires different conditions compared to carboxylic acids. wikipedia.orgkhanacademy.org Esters are also less reactive towards this compound compared to carboxylic acids. khanacademy.orgchemistrysteps.com
This differential reactivity allows for selective reductions in molecules containing multiple carbonyl functionalities. For example, this compound can selectively reduce a carboxylic acid group in the presence of a ketone or ester group. khanacademy.org This selectivity is attributed, in part, to the mechanism of interaction between this compound and the specific carbonyl functional group. The Lewis acidity of borane plays a crucial role in activating the carbonyl group, and the nature of the substituents around the carbonyl influences the degree of this activation and the subsequent hydride transfer. chemistrysteps.commsu.edu
Pyrolysis Pathways and Higher Borane Cluster Formation
The thermal decomposition, or pyrolysis, of this compound is a significant route to the formation of higher borane clusters. wikipedia.orglibretexts.orglscollege.ac.iniitd.ac.in This process involves complex reaction pathways and is influenced by temperature and pressure. Pyrolysis of this compound at elevated temperatures leads to the stepwise elimination of hydrogen and the formation of larger boron frameworks. libretexts.org
One of the initial steps in this compound pyrolysis can involve the equilibrium between this compound and monomeric borane (BH₃). khanacademy.orgresearchgate.net BH₃ is a highly reactive intermediate that can then react with this compound or other borane species to build larger clusters. researchgate.net The formation of higher boranes like tetraborane(10) (B1175598) (B₄H₁₀) and pentaborane(9) (B₅H₉) has been observed during this compound pyrolysis. wikipedia.orglibretexts.org These higher boranes often feature more complex structures with boron-boron bonds in addition to bridging and terminal hydrogen atoms. libretexts.orgdalalinstitute.comslideshare.net
Halogenation Reactions of this compound
This compound undergoes reactions with halogens and hydrogen halides, leading to the formation of halogenated boranes. wikipedia.orgtutorhelpdesk.comstanford.edu The reaction with anhydrous hydrogen chloride or hydrogen bromide gas yields monohalogenated diboranes, such as B₂H₅Cl or B₂H₅Br, along with the release of hydrogen gas. wikipedia.orgtutorhelpdesk.com
B₂H₆ + HCl → B₂H₅Cl + H₂ wikipedia.orgtutorhelpdesk.com B₂H₆ + HBr → B₂H₅Br + H₂ tutorhelpdesk.com
Reactions with halogens like chlorine can be explosive. stanford.edunih.gov this compound is incompatible with halogens and halogenated compounds, and contact can result in fires and explosions. stanford.edu
Hydrolysis Reaction Mechanisms in Aqueous Solutions
This compound reacts violently with water in a hydrolysis reaction, producing boric acid (B(OH)₃ or H₃BO₃) and hydrogen gas. wikipedia.orgallen.innih.govquora.com This reaction is highly exothermic. wikipedia.orgnih.gov
B₂H₆ + 6 H₂O → 2 B(OH)₃ + 6 H₂ wikipedia.orgnih.govquora.com
Mechanistic studies using computational methods, such as ab initio molecular dynamics simulations, have investigated the hydrolysis of this compound in aqueous solution. researchgate.netrsc.org These studies suggest that the reaction can be complex, potentially involving the breaking of the B-B bond and the formation of intermediates such as BH₄⁻ and H₂BOH. researchgate.netrsc.org The reaction is influenced by the interaction of this compound with water molecules, leading to the eventual formation of boric acid and the release of hydrogen. nih.govresearchgate.netrsc.org The violent nature of the reaction highlights the instability of this compound in the presence of water and moisture. stanford.edunih.govnih.gov
Advanced Spectroscopic Characterization and Elucidation of Diborane
Infrared (IR) Spectroscopy: Vibrational Signatures and Anharmonicity
Infrared (IR) spectroscopy has been a fundamental tool in elucidating the structure of diborane, particularly in distinguishing between terminal and bridging B-H vibrations. The IR spectrum of this compound provides characteristic vibrational signatures that reflect its D₂h symmetry and the presence of both terminal and bridging hydrogen atoms. wikipedia.orgunige.ch this compound has 18 vibrational modes, some of which are IR active. unige.ch
Distinction of Terminal and Bridging B-H Vibrations
A key feature in the IR spectrum of this compound is the distinct absorption frequencies associated with the stretching vibrations of the terminal (B-Hₜ) and bridging (B-Hь) B-H bonds. The terminal B-H stretching vibrations typically appear at higher frequencies, around 2500 cm⁻¹, reflecting stronger, more conventional two-center, two-electron bonds. wikipedia.orgquora.com In contrast, the bridging B-H stretching vibrations are observed at lower frequencies, around 2100 cm⁻¹, consistent with the weaker, three-center, two-electron bonds that characterize the hydrogen bridges. wikipedia.orgquora.com This difference in vibrational frequencies provides strong spectroscopic evidence for the bridged structure of this compound. wikipedia.orgroyalsocietypublishing.org
| Bond Type | Approximate IR Stretching Frequency (cm⁻¹) |
| Terminal B-H | ~2500 |
| Bridging B-H | ~2100 |
The assignment of these bands has been crucial in confirming the D₂h bridged structure over the initially proposed ethane-like model. wikipedia.orgborates.todayrsc.org
High-Resolution and Pressure-Dependent IR Studies
High-resolution IR spectroscopy allows for a more detailed analysis of the vibrational fine structure, providing information on rotational constants and molecular geometry. Studies using high-resolution techniques have contributed to refining the structural parameters of this compound. unige.ch
Pressure-dependent IR studies, particularly using techniques like diamond anvil cells, have been employed to investigate the behavior of this compound under compression. These studies have revealed pressure-induced structural transformations in solid this compound. For instance, room-temperature IR absorption spectra of solid this compound compressed up to 50 GPa have shown several transformations indicated by changes in band profiles and pressure dependence of IR modes and bandwidths at approximately 3.5 GPa, 6.9 GPa, and 14.7 GPa. uwo.caaip.orgcarnegiescience.edunih.govebi.ac.uk These transformations are interpreted as enhanced intermolecular interactions resulting from compression, although the geometry of the B₂H₄ ring core appears to remain largely unaltered, and the molecule remains chemically stable up to 50 GPa. uwo.caaip.orgnih.gov High-pressure IR studies can also provide insights into anharmonic vibrational properties and potential phase transitions. uwo.caaip.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR, ¹H NMR)
NMR spectroscopy, particularly ¹¹B NMR and ¹H NMR, is a powerful technique for probing the electronic environment of boron and hydrogen atoms in this compound and its derivatives. These techniques provide valuable information about connectivity, symmetry, and dynamics. ichemc.ac.lk
The ¹¹B NMR spectrum of this compound typically shows a signal around +17 ppm relative to BF₃·OEt₂. ichemc.ac.lk This signal is split due to coupling with the terminal and bridging hydrogen atoms. For B₂H₆, the two boron nuclei are equivalent on the NMR timescale due to fluxional behavior at higher temperatures, leading to a single signal in the ¹¹B NMR spectrum. unige.ch At lower temperatures, the bridging structure can be resolved. ichemc.ac.lk The coupling constants ¹J(BHₜ) and ¹J(BHь) are distinctly different, reflecting the different bonding environments. ichemc.ac.lk
The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the terminal and bridging protons. ichemc.ac.lk The terminal protons (four equivalent) give rise to a signal that is split by coupling to the adjacent boron atom. ichemc.ac.lk The bridging protons (two equivalent) give a signal that is split by coupling to both boron atoms. ichemc.ac.lk The chemical shifts and splitting patterns in the ¹H NMR spectrum further support the bridged structure. ichemc.ac.lk
| Nucleus | Chemical Shift (ppm vs. reference) | Multiplicity (Idealized) | Coupling to |
| ¹¹B | ~ +17 (vs. BF₃·OEt₂) | Triplet of triplets | Terminal and Bridging ¹H ichemc.ac.lk |
| ¹Hₜ | Distinct from ¹Hь | Quartet | ¹¹B ichemc.ac.lk |
| ¹Hь | Distinct from ¹Hₜ | Septet | Two ¹¹B |
Note: The idealized multiplicities are based on coupling to equivalent nuclei. Actual spectra can be more complex due to factors like quadrupole relaxation of ¹¹B and magnetic nonequivalence. aip.org
High-resolution NMR studies have been conducted on ¹¹B-enriched this compound to investigate fine structure arising from magnetic nonequivalence and long-range spin coupling, allowing for the determination of various coupling constants. aip.org
Spectroscopic Probing of Reaction Intermediates
NMR spectroscopy is invaluable for identifying and characterizing intermediates in reactions involving this compound and related boron hydrides. By monitoring reactions using in situ NMR, researchers can gain insights into reaction mechanisms and the transient species formed. scispace.comtcichemicals.comd-nb.inforsc.orgacs.org For example, NMR has been used to characterize pyridine (B92270) adducts formed during reactions of This compound(4) (B1213185) derivatives scispace.comtcichemicals.com and to identify products resulting from the activation of B-B or B-H bonds in this compound(4) anions during cycloaddition reactions. d-nb.info The distinct chemical shifts and coupling patterns of different boron-containing species allow for their identification and tracking during a reaction. d-nb.inforsc.orgacs.org
X-ray Crystallography and Electron Diffraction Studies
Early electron diffraction measurements initially seemed to support an ethane-like structure for this compound, but later experiments of the same type confirmed the doubly bridged structure. wikipedia.orgrsc.org Gas-phase electron diffraction studies have provided precise measurements of the bond lengths and angles in the this compound molecule, confirming the longer bridging B-H bonds compared to the terminal B-H bonds. wikipedia.orgunige.chquora.com
X-ray crystallography has been used to confirm the bridged structure of this compound in the solid phase. wikipedia.orgrsc.org While the crystal structure of B₂H₆ is consistent with the bridged model, it's noted that crystal structures are not always identical to gas-phase structures for some boron compounds. rsc.org X-ray diffraction studies have also been applied to characterize the structures of substituted this compound(4) compounds with bridging B-H-B bonds rsc.org and intermediates formed in reactions involving this compound derivatives, providing detailed structural information at the atomic level. rsc.orgrsc.org
These diffraction techniques, combined with spectroscopic data, have been essential in establishing the correct structural model for this compound, which features two boron atoms bridged by two hydrogen atoms, with an additional two terminal hydrogen atoms bonded to each boron. wikipedia.orgunige.ch
Diborane Derivatives: Synthesis, Structure, and Distinct Reactivity
Substituted Diborane(4) (B1213185) Compounds (B₂H₄ and its congeners)
This compound(4), with the chemical formula B₂H₄, is a transient inorganic compound, also known as boranylborane. quizgecko.com While the parent B₂H₄ is short-lived, stable derivatives have been synthesized and studied. quizgecko.comwikipedia.org
Synthetic Approaches to Stabilized this compound(4) Derivatives
The synthesis of stabilized this compound(4) derivatives often involves the use of bulky substituents or Lewis bases to provide kinetic or electronic stabilization. One approach involves the reductive coupling of borinium ions. For instance, treating a diarylborinium ion (Mes₂B⁺, where Mes is 2,4,6-trimethylphenyl) with lithium metal can lead to the formation of a tetraarylthis compound(4) (Mes₄B₂). titech.ac.jp The bulky mesityl groups in Mes₄B₂ effectively shield the B-B center, contributing to its exceptional chemical stability, even in the presence of water. titech.ac.jp
Another strategy involves utilizing diamino-substituted diboranes(4). These can be synthesized from dihalo-diborane(4) precursors by reaction with reagents like trimethylsilyl (B98337) azide. nih.gov Diazidodiboranes(4) synthesized through this route have demonstrated surprising stability and undergo controlled decomposition upon heating, yielding diazadiboretidines via the dimerization of transient boryl-iminoboranes. nih.gov
Base stabilization is also a common method. Doubly base-stabilized this compound(4) compounds can be synthesized through the symmetrical coordination of Lewis bases, such as 2-mercaptopyridine, with two boron atoms. acs.org
Bonding Characteristics and Electronic Properties of this compound(4)
This compound(4) (B₂H₄) is considered an electron-deficient analogue of ethylene. oatext.comacs.org The parent B₂H₄ molecule contains 10 valence electrons. Its structure involves a two-center, two-electron (2c-2e) bond between the two boron atoms, and terminal B-H bonds. wikipedia.orgoatext.com Additionally, computational studies predict a structure with two hydrogen atoms bridging the two boron atoms via three-center, two-electron (3c-2e) bonds. wikipedia.orgoatext.com
In substituted this compound(4) derivatives, the bonding can be influenced by the nature of the substituents. For example, tetraarylthis compound(4) compounds like B₂(o-tol)₄ exhibit highly electron-accepting properties due to the presence of two vacant overlapping p-orbitals on the boron atoms. tcichemicals.com This electronic feature contributes to their characteristic reactivity. tcichemicals.com The B-B bond in this compound(4) can also act as a non-classical electron donor for hydrogen bonding. csic.es
Computational studies using methods like Atoms in Molecules (AIM) and Natural Bond Orbitals (NBO) have been employed to analyze the bonding and electronic characteristics of B₂H₄ and its complexes. oatext.comcsic.es These studies can provide insights into charge distribution and orbital interactions. oatext.com
Organoborane Chemistry Derived from this compound
This compound and its derivatives are central reagents in the synthesis of organoboranes, compounds containing at least one carbon-boron bond. wikipedia.orgborates.today These organoboranes are versatile intermediates in organic synthesis.
Synthesis and Functionalization of Trialkylboranes
Trialkylboranes (R₃B) are commonly synthesized via the hydroboration of alkenes with this compound or its derivatives. wikipedia.orgborates.todayyoutube.comdoubtnut.com In this reaction, the B-H bonds of this compound add across the carbon-carbon double bonds of alkenes. wikipedia.orgborates.todayyoutube.com For terminal alkenes, hydroboration with this compound typically yields primary alkylboranes, which can then be further reacted to form trialkylboranes. youtube.com While this compound itself was used in early work, more easily handled borane (B79455) adducts, such as borane-dimethylsulfide and borane-tetrahydrofuran, are often preferred for hydroboration reactions. wikipedia.orgborates.today
Trialkylboranes are generally monomeric and can be isolated. thieme-connect.de They are relatively stable thermally but can undergo isomerization at elevated temperatures. thieme-connect.de Although trialkylboranes are poor nucleophiles, the presence of an empty p-orbital on the boron atom makes them electrophilic and Lewis acidic. thieme-connect.de They readily coordinate with nucleophiles to form tetracoordinated organoborate anions, which are often involved in subsequent reactions, including 1,2-migration of an alkyl group from boron to an adjacent atom. thieme-connect.de
Functionalized trialkylboranes can be prepared and utilized in the formation of both carbon-carbon and carbon-heteroatom bonds. thieme-connect.de Electrochemical methods have also been explored for the functionalization of alkyl organoboron reagents, allowing for the introduction of various heteroatoms. chemrxiv.org
Utility in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)
Organoboranes, particularly organoboronic acids and esters derived from hydroboration reactions using this compound or its precursors, are crucial reagents in palladium-catalyzed carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura cross-coupling. libretexts.orgnih.govrsc.orgnumberanalytics.comresearchgate.net
The Suzuki-Miyaura coupling involves the reaction between an organoborane (such as a boronic acid or ester) and an organic halide or pseudohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgrsc.orgnumberanalytics.com This reaction is widely used in organic synthesis due to its mild conditions, functional group tolerance, and the stability and ease of preparation of organoboron reagents. libretexts.orgrsc.orgnumberanalytics.comresearchgate.net
While early Suzuki-Miyaura couplings utilized organoboranes directly, organoboronic acids have become the standard reagents due to their greater stability and higher affinity for transmetalation, a key step in the catalytic cycle. rsc.org The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Alkyl organoboranes, including those derived from this compound-mediated hydroboration, are valuable for constructing sp³-sp² carbon-carbon bonds via Suzuki-Miyaura coupling. acs.org Recent developments have focused on synthesizing stable alkyl amine-borane species that can be used as precursors for alkyl boronic acids in these coupling reactions. acs.org
Application of Chiral Organoborane Reagents in Asymmetric Synthesis
Chiral organoborane reagents derived from this compound have emerged as powerful tools in asymmetric synthesis, enabling the preparation of enantiomerically enriched organic molecules. The hydroboration reaction, the facile addition of this compound to alkenes and alkynes, is a key method for generating organoboranes. benthamdirect.com Early studies by H.C. Brown and co-workers demonstrated the potential of this reaction for asymmetric synthesis, leading to the development of various selective hydroboration agents. benthamdirect.com
Key to the success of chiral organoboranes in asymmetric synthesis is their ability to transfer organic groups to other elements with retention of configuration. ias.ac.in This stereochemical fidelity allows for the rational design of synthetic routes to access specific enantiomers. ias.ac.in
Notable chiral organoborane reagents include diisopinocampheylborane (B13816774) (Ipc₂BH) and Alpine-Borane. Diisopinocampheylborane, often depicted as a dimer with B-H-B bridges, is prepared by the hydroboration of α-pinene with borane. wikipedia.orgwikipedia.org The enantiomer of α-pinene used dictates the enantiomer of diisopinocampheylborane formed. wikipedia.org This reagent is primarily utilized for the synthesis of chiral secondary alcohols through asymmetric hydroboration of alkenes and enamiines, as well as a chiral reducing agent for carbonyl compounds. wikipedia.orgwikipedia.orgcenmed.comresearchgate.net
Alpine-Borane, the commercial name for B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is synthesized from α-pinene via hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). cenmed.comwikiwand.com Both R- and S-enantiomers of Alpine-Borane are employed for the asymmetric reduction of aldehydes and prochiral ketones. cenmed.com
The application of chiral organoboranes extends to various asymmetric transformations, including asymmetric hydroboration, asymmetric reduction, asymmetric allyl- and crotylboration, asymmetric homologation, and asymmetric aldol (B89426) reactions. acs.orgthieme-connect.com These methods have proven to be general and effective in achieving high enantiomeric excess (ee). benthamdirect.comresearchgate.neteurekaselect.com For instance, asymmetric hydroboration was one of the first highly successful directed asymmetric synthesis methods, and ongoing developments continue to expand the range of accessible chiral products. thieme-connect.com
Research findings highlight the effectiveness of these reagents. For example, the use of ketone boron enolates with chiral ligands attached to boron has shown good enantioselectivity and high diastereoselectivity in aldol condensations. researchgate.net Furthermore, recent work has demonstrated the synthesis of γ-chiral organoboranes through a reductive hydroboration strategy catalyzed by a chiral copper complex. rsc.org
Transition Metal Complexes of Diboranes
The study of transition metal complexes of diboranes and their derivatives has gained significant attention due to their unique bonding characteristics and potential applications in catalysis. researchgate.net These complexes often mimic the structural features of transition metal alkene or alkyne complexes. researchgate.net
Coordination Chemistry and Bonding Modes with Transition Metals
Diboron (B99234) compounds can act as ligands for transition metals, forming complexes with diverse coordination modes. rsc.orgnih.govrsc.org While neutral diboron species have been widely studied as ligands, anionic diboron compounds have also recently become a subject of research interest. rsc.orgnih.govrsc.org
The simplest anionic diboron species, [B₂H₅]⁻, is not stable as a free molecule, with computational studies suggesting a more stable non-classical structure featuring a bridging hydrogen atom rather than a classical B-B sigma bond. nih.govrsc.org Most reported transition metal complexes of [B₂H₅]⁻ feature this non-classical core structure. nih.govrsc.org However, examples of complexes with a classical [B₂H₅]⁻ core are rare, though some have been stabilized by electron donation from the metal center. nih.govrsc.org
Organic derivatives of [B₂H₅]⁻, such as [B₂R₄H]⁻, can also serve as ligands. Neutral, base-stabilized this compound(5) compounds have been shown to form transition metal complexes with a characteristic σ B-B bond. nih.govrsc.org
Recent studies have explored the coordination chemistry of anionic this compound(4) species. A tetra(o-tolyl)(μ-hydrido)this compound(4) anion, an analogue of [B₂H₅]⁻, was synthesized and shown to exhibit σ-B-B bond nucleophilicity towards NHC-coordinated transition metal halides (Cu, Ag, Au), forming η²-B-B bonded complexes. rsc.orgnih.govrsc.orgcityu.edu.hk Single-crystal X-ray analyses confirmed the formation of these complexes, revealing significant elongation of the B-B bonds upon coordination, following the order Au > Cu > Ag. rsc.orgnih.govrsc.orgcityu.edu.hk Density Functional Theory (DFT) studies indicate that the diboron ligand interacts with the coinage metal through a three-center-two-electron B-M-B bonding mode. rsc.orgnih.govrsc.orgcityu.edu.hk The prolonged B-B bond in the gold complex compared to the copper and silver analogues is attributed to the superior electrophilicity of the gold atom. rsc.orgnih.govrsc.orgcityu.edu.hk
Dianionic this compound(4) species can also act as ligands. The reaction of a dianionic tetra(o-tolyl)this compound(4) with copper salts has been shown to yield copper complexes with the dianionic this compound(4) ligand. nii.ac.jp X-ray crystallographic analysis confirmed the structures of these complexes, which exhibited visible absorption due to the π-π* transition of the B=B bond, as supported by DFT calculations. nii.ac.jp
The bonding in this compound-metal complexes involves interactions between the metal center and the boron atoms or B-H bonds. In some cases, particularly with early transition metal fragments, B-H-M interactions are dominant. nih.gov For late d-block compounds, B-B-M bonding tends to prevail. nih.gov The binding of molecules like this compound to a transition metal center can involve the donation of σ electrons to a vacant metal orbital, forming a nonclassical three-center-two-electron bond, analogous to the bonding in dihydrogen complexes. pnas.org
Catalytic Applications and Mechanistic Insights in Metal-Diborane Systems
Transition metal complexes of diboranes and related diboron compounds have shown significant potential in catalysis, particularly in borylation reactions and other transformations. researchgate.netacs.orgrsc.org
Transition metal-catalyzed boration with diboron compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(catecholato)diboron (B79384) (B₂cat₂), is a particularly effective strategy for synthesizing organoboron derivatives. acs.orgtcichemicals.comacs.org These reactions often involve a catalytic cycle featuring a metal boryl species formed through transmetalation or oxidative addition. acs.org
Copper-catalyzed reactions have emerged as a convenient method for the conjugate addition of diboron reagents to α,β-unsaturated carbonyl compounds, and enantioselective variants of these reactions exist. acs.org Platinum(0) complexes, such as [Pt(PPh₃)₄], have been found to be highly effective catalysts for the diboration of internal and terminal alkynes, typically proceeding via an oxidative addition/reductive elimination mechanism. acs.org
While many metal-catalyzed borylation reactions utilize symmetrical diboranes, the use of unsymmetrical diboranes can provide access to asymmetrically substituted bis-boronated alkenes. acs.org
Beyond borylation, transition metal complexes featuring main group metal and metalloid compounds, including boron, as supporting ligands are being explored for various catalytic applications. nih.gov These complexes can catalyze reactions such as dehydrogenation of alkanes and amines, hydrosilylation of alkenes, and hydrogenation of aldehydes and carbon dioxide. nih.gov The catalytic activity can be influenced by the nature of the main group metalloligand. nih.gov
Mechanistic studies in metal-diborane systems provide insights into the reaction pathways. For example, the reaction of a diarylborylgold complex, derived from a this compound(4) species, with benzaldehyde (B42025) showed a different selectivity compared to typical transition-metal boryl complexes, with the formation of Au-C and O-B bonds as the main products. tcichemicals.com DFT calculations have been employed to understand the mechanisms of these reactions. tcichemicals.com
Advanced Theoretical and Computational Investigations of Diborane
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are fundamental tools in the theoretical investigation of diborane, providing insights into its molecular properties and reaction pathways. These methods allow for the calculation of electronic structure from first principles, without relying on experimental data.
Accurate Prediction of Molecular Structures and Energetics
Ab initio and DFT methods are extensively used to accurately predict the molecular structure and energetics of this compound and its related species. These calculations can determine equilibrium geometries, bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the theoretical models aip.org. For instance, computational studies have confirmed the D₂h symmetry of this compound in its ground state, characterized by its distinct terminal and bridging hydrogen atoms aip.org. DFT methods, such as B3LYP with appropriate basis sets, have been employed to optimize geometries and calculate energies of this compound and its derivatives aip.orgnih.gov. High-level electronic structure calculations, including coupled-cluster theory (CCSD(T)), are used to obtain highly accurate total energies of this compound and related intermediates in reaction pathways acs.org.
Elucidation of Reaction Mechanisms and Transition States
Computational methods are crucial for understanding the mechanisms of this compound reactions by identifying intermediates and transition states. Ab initio and DFT calculations can map out potential energy surfaces, revealing the energy barriers and pathways involved in chemical transformations researchgate.netacs.org. Studies on the hydrolysis of this compound in the gas phase, for example, have utilized ab initio calculations to propose a mechanism involving the initial formation of a complex with water, followed by the concerted elimination of H₂ researchgate.netacs.org. DFT calculations have also been applied to study the mechanisms of reactions involving this compound derivatives, such as the cyclopropanation of styrene (B11656) catalyzed by borane (B79455) compounds, by analyzing intermediates and transition states nih.govnih.gov. The pyrolysis of this compound has been investigated computationally to determine reaction pathways and activation energies for the formation of higher boranes researchgate.netacs.org.
Molecular Dynamics Simulations (e.g., Car-Parrinello MD) for Reactivity Studies
Molecular Dynamics (MD) simulations, particularly ab initio MD methods like Car-Parrinello MD, are valuable for studying the dynamic behavior and reactivity of this compound, especially in complex environments like solution.
Investigating this compound Reactions in Solution Phases
Car-Parrinello Molecular Dynamics (CPMD) simulations have been employed to investigate the hydrolysis of this compound in aqueous solution rsc.orgresearchgate.netrsc.org. These simulations allow for the inclusion of solvent effects and thermal fluctuations, providing a more realistic picture of reactions in solution compared to static calculations rsc.orgrub.de. CPMD studies on this compound hydrolysis have revealed detailed reaction mechanisms, including the breaking of B-H-B bridge bonds and the formation of intermediates like BH₄⁻ and H₂BOH rsc.orgresearchgate.netrsc.org. These simulations can also provide insights into the interactions between this compound and solvent molecules, such as the formation of transient three-center bonds between BH₃ and H₂ molecules in solution rsc.orgresearchgate.net.
Quantum Chemical Analysis of Electron Density and Bonding (e.g., QTAIM, EDS, NBO)
Quantum chemical analysis techniques provide detailed insights into the electron distribution and bonding characteristics of this compound, helping to explain its unique structure and reactivity.
Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Density Shift (EDS), and Natural Bond Orbital (NBO) analysis are used to analyze the electron density topology and characterize chemical bonds csic.esnih.govcsic.esnih.govresearchgate.netacs.orgmtsu.eduresearchgate.netacs.orgnii.ac.jprsc.org. QTAIM analysis can identify bond critical points and analyze the electron density and its Laplacian at these points to understand the nature of interatomic interactions, including the multicenter bonds in this compound csic.esresearchgate.netmtsu.eduacs.org. EDS maps visualize the redistribution of electron density upon molecule formation or reaction csic.escsic.es. NBO analysis provides a localized picture of bonding, describing molecules in terms of Lewis-like two-center bonds, lone pairs, and also multicenter bonds, which is particularly useful for electron-deficient compounds like this compound nih.govacs.orgnii.ac.jptcichemicals.comuni-muenchen.de. These analyses help to elucidate the nature of the 3c-2e bonds in this compound and how electron density is distributed within the molecule and during reactions aip.orgunige.ch.
Computational Studies on Kinetic and Thermodynamic Parameters of this compound Reactions
Computational methods are used to determine kinetic and thermodynamic parameters, such as activation energies, reaction energies, and rate constants, for this compound reactions.
Ab initio and DFT calculations, combined with transition state theory, allow for the calculation of activation barriers and reaction enthalpies or free energies researchgate.netacs.orgresearchgate.netnsf.govuregina.ca. These parameters are essential for predicting reaction rates and product distributions researchgate.netnsf.gov. For example, computational studies on the pyrolysis of this compound have calculated activation energies for different initiation steps, helping to determine the most probable decomposition pathways researchgate.netacs.org. The thermodynamics of reactions between anions and this compound in the gas phase have been investigated using ab initio calculations to understand the factors influencing reaction channels researchgate.net. Computational studies also explore the kinetic aspects of this compound reactions on surfaces, relevant to processes like chemical vapor deposition of boron aip.orgutwente.nlarxiv.org.
Data Table: Calculated Activation Energies for this compound Pyrolysis Initiation Steps
| Initiation Step | Method | Temperature (K) | Activation Energy (kcal/mol) | Source |
| B₂H₆ ⇄ 2 BH₃ | G4 | 420 | 28.65 | acs.org |
| 2 B₂H₆ ⇄ B₃H₉ + BH₃ | G4 | 420 | 28.65 | acs.org |
| Traditional mechanism (C₃v B₃H₉) | G4 | 420 | 33.37 | acs.org |
Data Table: Calculated Rate Constant for Borane Association
| Reaction | Method | Temperature (K) | Rate Constant (cm³·molecule⁻¹·s⁻¹) | Source |
| 2 BH₃ → B₂H₆ | VRC-VTST | 545 | 8.2 × 10⁻¹¹ | researchgate.netacs.org |
These computational investigations provide a detailed understanding of the fundamental chemical principles governing this compound's behavior, contributing significantly to various fields, including synthetic chemistry, materials science, and theoretical chemistry.
Emerging Research Frontiers in Diborane Chemistry
Stabilization of Transient Boron Hydride Species
The stabilization of transient boron hydride species is a significant area of research within diborane chemistry. These species, often highly reactive and short-lived, are crucial intermediates in various transformations. This compound itself is a source of borane (B79455) (BH₃) units, which can be stabilized by Lewis bases to form adducts. Research explores methods to isolate and characterize more complex or less stable boron hydride fragments that arise from this compound or related boron hydride clusters. The inherent electron deficiency around the boron atom in these transient species makes their isolation challenging, often requiring kinetic stabilization through bulky substituents or coordination to stabilizing ligands or metal centers. Studies have investigated the reactivity of This compound(4) (B1213185) adducts, such as B₂H₄·(PMe₃)₂, which can act as a source of borylene (:BH·(PMe₃)) when a suitable Lewis acidic reagent is added. scholaris.ca This highlights the potential of this compound derivatives as precursors for generating and subsequently stabilizing highly reactive, low-valent boron species. The successful isolation of transient species is often dependent on a high degree of kinetic stabilization provided by sterically demanding substituents directly about the boron center. nih.gov
Discovery of Novel Reactivity Modes for Electron-Deficient Boron Compounds
Electron-deficient boron compounds, including this compound and its derivatives, exhibit diverse and often unusual reactivity. Research in this area focuses on uncovering new reaction pathways and transformations mediated by these species. The presence of vacant p-orbitals on the boron atoms makes them inherently Lewis acidic and electrophilic. researchgate.net However, their reactivity can be modulated by substituents and coordination environments. Investigations into the reactivity of highly electrophilic borane reagents have shown their participation in unusual reactions, such as those involving redox chemistry or the activation of strong chemical bonds like carbon-fluorine bonds. scholaris.ca The formation of unprecedented cationic boron species, such as diboranium cations, from reactions involving borinium cations and reducing agents, demonstrates novel reactivity modes. scholaris.ca These diboranium cations have shown both boronium- and borinium-like reactivity. scholaris.ca Furthermore, the reactivity of boron compounds with intact B-B bonds, like this compound(4) compounds, is primarily determined by their vacant boron p orbitals, characterizing them as electrophiles. researchgate.net However, this electrophilicity can be reduced by π-donor ligands, leading to more stable and handleable reagents. researchgate.net Recent advances also highlight the unique reactivity of alkenyl boron reagents, which possess ambiphilic character due to the vacant p-orbital on boron rendering the adjacent double bond electron-deficient while maintaining the boron center's Lewis acidity. rsc.org
Development of New Diboron (B99234) Reagents for Catalytic Transformations
Diboron reagents, particularly those derived from this compound(4) compounds with an intact B-B bond, are increasingly important in catalytic transformations, especially in the formation of carbon-boron bonds (borylation reactions). researchgate.nethokudai.ac.jp The development of new diboron reagents with tailored reactivity and selectivity is a key research frontier. These reagents serve as valuable building blocks in organic synthesis, allowing for the introduction of versatile boron functionalities that can be further transformed into various functional groups. researchgate.net Bis(pinacolato)diboron (B136004) (B₂pin₂) is a widely used example, but the search for new diboron reagents with enhanced reactivity, different selectivity profiles, or improved handling properties is ongoing. researchgate.netfrontierspecialtychemicals.com Research includes the development of unsymmetrical this compound compounds and the exploration of their reactivity in novel activation modes. tesisenred.net The use of diboron compounds in transition metal-catalyzed reactions, such as nucleophilic boryl addition to conjugated carbonyl compounds, has been a significant area of development. hokudai.ac.jp The rational design of catalysts, including chiral catalysts, in conjunction with these new diboron reagents is crucial for achieving high efficiency and selectivity in catalytic transformations. hokudai.ac.jpacs.org
Exploration of Anion-π Interactions with this compound Derivatives
Anion-π interactions, defined as attractive interactions between electron-deficient π systems and negatively charged species, have emerged as a significant area in supramolecular chemistry. researchgate.netnih.gov Research is exploring how this compound derivatives, particularly those with electron-deficient boron centers or incorporated into π systems, can engage in such interactions. While traditional π systems are often considered electron-rich, electron-deficient aromatic rings or molecules can exhibit a positive quadrupole moment perpendicular to the plane, allowing for favorable interactions with anions. researchgate.net Although much of the early work focused on computational studies, experimental evidence has increasingly substantiated the existence and importance of anion-π interactions. nih.gov The exploration of anion-π interactions with this compound derivatives could lead to the design of new receptors for anion recognition or the development of novel supramolecular assemblies with unique properties. researchgate.net While the direct application of this compound itself in anion-π interactions might be limited due to its gaseous nature, derivatives incorporating electron-deficient boron centers within suitable molecular frameworks are potential candidates for exploring these interactions. Studies on phosphonium (B103445) salts, which feature a positively charged core that can engage in anion-π+ interactions, highlight how manipulating the anionic species can tune photophysical properties. nih.gov This suggests potential avenues for exploring similar interactions in charged boron-containing systems.
Design of Advanced Catalytic Systems Utilizing Diboranes
Diboranes and their derivatives are being explored in the design of advanced catalytic systems beyond traditional borylation reactions. This includes their potential role in frustrated Lewis pair chemistry, activation of small molecules, and as components in novel catalytic architectures. Electron-deficient boranes, derived from or related to this compound, can act as Lewis acidic components in frustrated Lewis pairs (FLPs), which can activate small molecules like H₂ and CO without the need for transition metals. d-nb.info This represents a significant frontier in catalysis. Furthermore, this compound itself has been used as a boron source in the synthesis of two-dimensional transition metal borides (MBenes) via chemical vapor deposition, materials that show promise in various catalytic applications, including CO₂ electro-reduction and nitrogen reduction reactions. rsc.org The unique electronic structure and bonding in boron clusters and this compound derivatives allow for their involvement in catalytic cycles and interactions with substrates in ways distinct from traditional metal catalysts. researchgate.net The development of modular platforms for designing advanced catalytic materials, such as hybrid organic-inorganic particles bearing catalytic nanoparticles, could potentially incorporate boron-based catalysts or utilize this compound derivatives in their synthesis or activation processes. harvard.edu Research is also exploring the use of boron catalysts in reactions like the Birch reduction for arene hydrogenation under mild conditions. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
